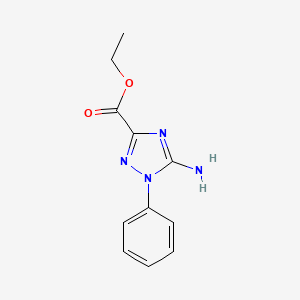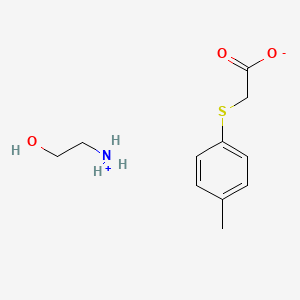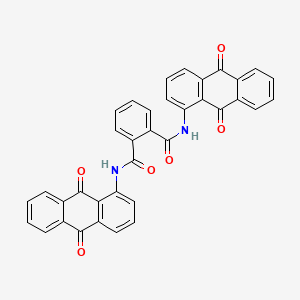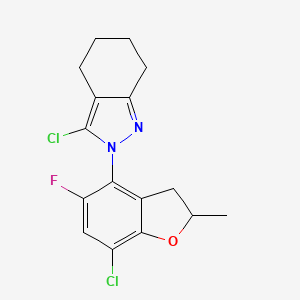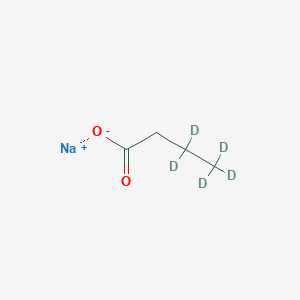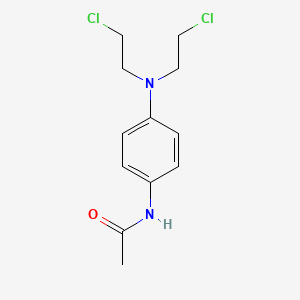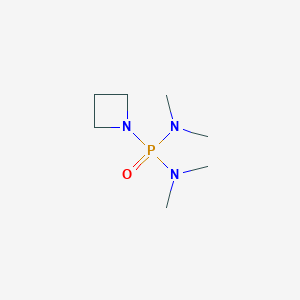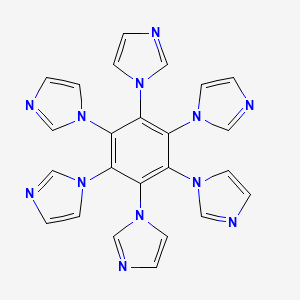
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is a compound with the molecular formula C24H18N12 and a molecular weight of 474.48 g/mol . It is characterized by the presence of six imidazole groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene typically involves the reaction of benzene with imidazole under specific conditions. One common method involves the use of a catalyst to facilitate the attachment of imidazole groups to the benzene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole groups.
Substitution: The compound can participate in substitution reactions where one or more imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the benzene ring .
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through its imidazole groups. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: This compound has four imidazole groups attached to a benzene ring and is used in similar applications.
1,3,5-Tri(1H-imidazol-1-yl)benzene: With three imidazole groups, this compound is also used in coordination chemistry and materials science.
Uniqueness
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is unique due to the presence of six imidazole groups, which provides multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .
Propriétés
Formule moléculaire |
C24H18N12 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |
InChI |
InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |
Clé InChI |
JMVKQZSXGATQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


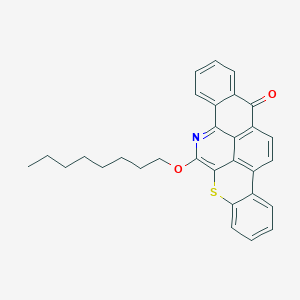
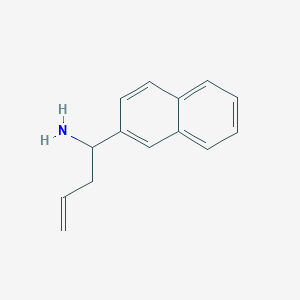


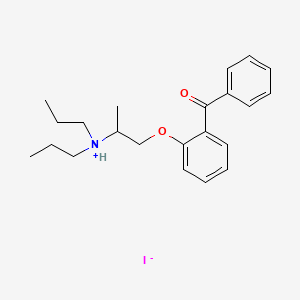
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
